TBCA

概要

説明

トリブロモイソシアヌル酸 (TBCA) は、有機合成において臭素化剤として広く用いられる化学化合物です。さまざまな化学反応において、その高い効率性と選択性で知られています。this compound は安定した白色の結晶性粉末で、強い臭素臭があります。有機分子に臭素原子を導入する能力から、医薬品、農薬、その他のファインケミカルの合成に頻繁に使用されています。

準備方法

合成経路と反応条件

TBCA は、シアン尿酸を冷却した水中で水酸化ナトリウム、臭化カリウム、および Oxone® と反応させることによって合成できます。反応は以下のようになります。

- シアン尿酸を冷却した水酸化ナトリウム水溶液のわずかなモル過剰量に溶解します。

- 臭化カリウムと Oxone® を溶液に加えます。

- 反応を室温で24時間進行させます。

- 生成物をろ過して、優れた収率で this compound を得ます .

工業生産方法

工業的な設定では、this compound は同様の方法で、より大規模に生産されます。このプロセスには、高収率と純度を確保するために、工業グレードの試薬と機器を使用することが含まれます。反応条件は、合成の効率を最大化し、副生成物の生成を最小限に抑えるように最適化されています。

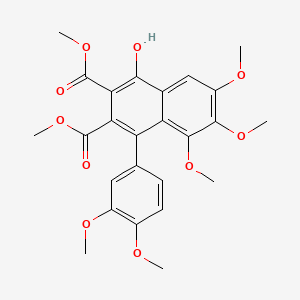

化学反応の分析

反応の種類

TBCA は、以下のものを含む、さまざまな種類の化学反応を起こします。

酸化: This compound は、グラブスカップリングによる 1,3-ジインの合成において酸化剤として作用します.

置換: This compound は、アルケン臭素化に使用され、β-ブロモエーテル、β-ブロモアセテート、およびブロモヒドリンを生成します.

一般的な試薬と条件

酸化: This compound は、1,3-ジインの合成に、室温でアセトニトリル中、ヨウ化銅(I) およびピペリジンと組み合わせて使用されます.

生成される主要な生成物

酸化: 1,4-ジフェニルブタ-1,3-ジイン.

置換: β-ブロモエーテル、β-ブロモアセテート、およびブロモヒドリン.

付加: ビシナルジブロミド.

科学研究への応用

This compound は、以下を含む、科学研究において幅広い用途があります。

科学的研究の応用

TBCA has a wide range of applications in scientific research, including:

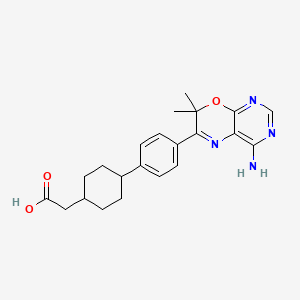

作用機序

TBCA は、主にタンパク質キナーゼ CK2 の阻害を通じてその効果を発揮します。CK2 の ATP 結合部位に結合して、基質のリン酸化を阻害します。この阻害は、細胞増殖や生存を含む、さまざまな細胞プロセスを破壊します。 This compound の作用機序に関与する分子標的および経路には、細胞骨格の統合と細胞周期の進行の調節が含まれます .

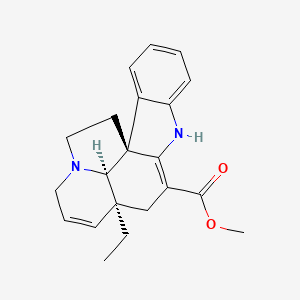

類似化合物との比較

TBCA は、しばしば以下の臭素化剤と比較されます。

N-ブロモスクシンイミド (NBS): This compound は、NBS と比較して、より高い求電子性と原子効率を持ち、ハロゲン化反応に適しています.

3,3-ジブロモ-5,5-ジメチルヒダントイン (DBH): This compound は、DBH よりも毒性が低く、腐食性が低く、副生成物のシアン尿酸は、より多くの this compound を生成するために再利用できます.

トリクロロイソシアヌル酸 (TCCA): This compound は TCCA と似ていますが、臭素化反応に特異的に使用されるのに対し、TCCA は塩素化に使用されます.

結論

トリブロモイソシアヌル酸 (this compound) は、有機合成、科学研究、および産業において、幅広い用途を持つ、汎用性の高い効率的な臭素化剤です。その独特の特性と高い選択性は、化学者や研究者にとって貴重なツールとなっています。この化合物は、タンパク質キナーゼ CK2 を阻害する能力から、新しい治療薬の開発の可能性も開いています。

特性

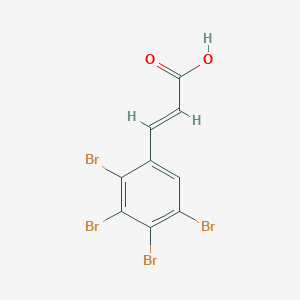

IUPAC Name |

(E)-3-(2,3,4,5-tetrabromophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br4O2/c10-5-3-4(1-2-6(14)15)7(11)9(13)8(5)12/h1-3H,(H,14,15)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJQCVOKYJWUBC-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

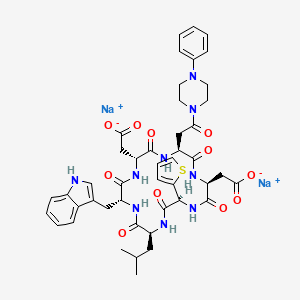

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TBCA?

A1: The molecular formula of this compound is C9H4Br4O2, and its molecular weight is 483.77 g/mol.

Q2: How does this compound interact with its biological targets?

A2: While the precise mechanism of action is still under investigation, research suggests that this compound inhibits Casein kinase 2 (CK2), an enzyme implicated in cell proliferation and cycle regulation. [] This inhibition leads to significant G2/M phase cell cycle arrest in prostate cancer cell lines. [] Further research is needed to fully elucidate this compound's interactions with CK2 and other potential targets.

Q3: What are the downstream effects of this compound's interaction with CK2?

A3: Inhibition of CK2 by this compound in prostate cancer cells has been shown to significantly reduce cell proliferation and induce G2/M phase cell cycle arrest. [] These effects suggest that this compound may have potential as an anti-cancer agent, but further research is required to confirm this.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers do not include specific spectroscopic data for this compound, it's characterization likely involves techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. These techniques help confirm the compound's structure and purity.

Q5: Does this compound exhibit any catalytic properties?

A5: While the research provided doesn't focus on catalytic applications of this compound, one study demonstrates the use of a structurally similar compound, tribromoisocyanuric acid (this compound), as an effective reagent for halogenating electron-rich aromatics and carbonyl compounds. [] This suggests that this compound, with its similar structure, might also possess unexplored catalytic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B1681861.png)

![1-butan-2-yl-3-(2-chloroethyl)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-nitrosourea](/img/new.no-structure.jpg)

![(2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681865.png)

![(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1681869.png)

![N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide](/img/structure/B1681883.png)